molecular formula C12H18N2O3 B8616585 Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate

Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate

Cat. No.: B8616585
M. Wt: 238.28 g/mol
InChI Key: HUXQRMZORHNUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate is an organic compound with a complex structure that includes both amino and hydroxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate typically involves multiple steps. One common method includes:

Industrial Production Methods: Industrial production methods often involve optimizing these steps to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction can produce various amines .

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Uniqueness: Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate is unique due to the presence of both amino and hydroxy-2-methylpropyl groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate

InChI

InChI=1S/C12H18N2O3/c1-12(2,16)7-14-10-6-8(11(15)17-3)4-5-9(10)13/h4-6,14,16H,7,13H2,1-3H3

InChI Key

HUXQRMZORHNUMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=C(C=CC(=C1)C(=O)OC)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of methyl 3-[(2-hydroxy-2-methylpropyl)amino]-4-nitrobenzoate (2.69 g, 10.03 mmol) and 10% palladium on carbon (2.13 g, 2.005 mmol, 10%) was added EtOAc (20.0 mL). Reaction was vacuumed and then filled with nitrogen (3×), ending with vacuuming and was then put under a hydrogen balloon. Reaction stirred at ambient temperature for 3 h. Mixture filtered through celite, washing with MeOH. Filtrate concentrated and used without further purification, giving the title compound (2.59 g): LC-MS [M+1]=239.3.
Name
methyl 3-[(2-hydroxy-2-methylpropyl)amino]-4-nitrobenzoate
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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